4-Amino-2-tert-butylbenzonitrile
Description
4-Amino-2-tert-butylbenzonitrile is a substituted aromatic compound featuring a benzene ring with three distinct functional groups:
- Amino group (-NH₂) at the para position (C4).
- tert-Butyl group (-C(CH₃)₃) at the ortho position (C2).
- Nitrile group (-CN) at the benzonitrile position (C1).
Chemical Formula: C₁₁H₁₄N₂
Molecular Weight: 174.25 g/mol (calculated).
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.247 |
IUPAC Name |
4-amino-2-tert-butylbenzonitrile |
InChI |
InChI=1S/C11H14N2/c1-11(2,3)10-6-9(13)5-4-8(10)7-12/h4-6H,13H2,1-3H3 |
InChI Key |
OKIGBZMPKDJISC-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=C(C=CC(=C1)N)C#N |
Origin of Product |
United States |
Comparison with Similar Compounds
4-Tert-Butyl-2-Nitro Phenol (CAS 3279-07-0)
Chemical Formula: C₁₀H₁₃NO₃ . Functional Groups:
- Nitro (-NO₂) at C2.
- Phenol (-OH) at C1.
- tert-Butyl (-C(CH₃)₃) at C3.
Key Differences :
- The nitro group in 4-tert-butyl-2-nitro phenol renders it more electrophilic, suitable for reactions like nitration or reduction. In contrast, the amino group in 4-amino-2-tert-butylbenzonitrile enables coupling reactions (e.g., amide formation).
- The phenol group in the analog increases water solubility compared to the hydrophobic benzonitrile moiety.
4-(2-Aminothiazol-4-yl)benzonitrile (CAS 436151-85-8)
Chemical Formula : C₁₀H₈N₃S .
Functional Groups :
- Aminothiazole ring at C4.
- Nitrile (-CN) at C1.
Key Differences :
- The absence of a bulky tert-butyl group in 4-(2-aminothiazol-4-yl)benzonitrile reduces steric constraints, possibly improving synthetic versatility.
Research Findings and Data Gaps
- Synthetic Challenges: The tert-butyl group in 4-amino-2-tert-butylbenzonitrile complicates regioselective functionalization due to steric effects.
- Thermal Stability: Nitrile-containing compounds generally exhibit higher thermal stability than phenolic analogs, but experimental data for this compound is lacking.
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